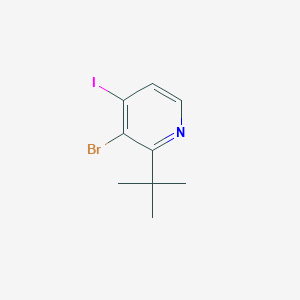

2-tert-Butyl-3-bromo-4-iodopyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11BrIN |

|---|---|

Molecular Weight |

340.00 g/mol |

IUPAC Name |

3-bromo-2-tert-butyl-4-iodopyridine |

InChI |

InChI=1S/C9H11BrIN/c1-9(2,3)8-7(10)6(11)4-5-12-8/h4-5H,1-3H3 |

InChI Key |

JODOMWUHLMXWSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=C1Br)I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tert Butyl 3 Bromo 4 Iodopyridine

General Approaches to Functionalized Pyridines

The construction of a functionalized pyridine (B92270) core can be achieved through various strategic approaches, each with its own set of advantages and limitations. These methods can be broadly categorized into those that build the pyridine ring from acyclic precursors and those that modify a pre-existing pyridine nucleus.

Cyclization Strategies for Pyridine Ring Formation

The de novo synthesis of the pyridine ring often involves the condensation of carbonyl compounds with an amine source. orgsyn.org A classic example is the Hantzsch pyridine synthesis, though numerous variations and improvements have been developed. Transition metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles have emerged as a powerful and efficient method for constructing substituted pyridines, offering a high degree of control over the substitution pattern. chemicalbook.combaranlab.org These reactions often proceed under mild conditions and can even be rendered enantioselective through the use of chiral catalysts. chemicalbook.com Another significant approach involves 6π-electrocyclization reactions of 3-azatrienes, which can be generated in situ from various precursors. beilstein-journals.orgresearchgate.net This method provides a direct route to polysubstituted pyridines and can be part of a cascade reaction sequence. beilstein-journals.orgresearchgate.net

Post-Cyclization Functionalization of Pyridine Nuclei

Once the pyridine ring is formed, further functionalization can be achieved through a variety of reactions. whiterose.ac.uk Direct C-H functionalization has become an area of intense research, aiming to introduce substituents without the need for pre-installed activating groups. harvard.edu However, the inherent electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic substitution compared to benzene (B151609). sigmaaldrich.com Consequently, strategies such as directed ortho-metalation (DoM) have been extensively developed. researchgate.net In DoM, a directing group on the pyridine ring complexes with an organometallic base, leading to deprotonation at the adjacent ortho position, which can then be quenched with an electrophile. harvard.edu Cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are also invaluable for the functionalization of halopyridines, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. whiterose.ac.uk

Multicomponent Reaction (MCR) Approaches for Polysubstituted Pyridines

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient for generating molecular diversity. nih.govuwindsor.ca Several MCRs have been developed for the synthesis of polysubstituted pyridines, often involving a cascade of reactions that rapidly build up molecular complexity. google.comclockss.org These one-pot procedures are atom-economical and can reduce the number of purification steps required compared to traditional multi-step syntheses. uwindsor.canih.gov The use of nanocatalysts in these MCRs has also been explored to enhance reaction rates and yields. google.com

Solid-Phase Synthesis (SPS) Adaptations for Heterocycles

Solid-phase synthesis (SPS) offers significant advantages for the preparation of libraries of compounds for high-throughput screening. nih.gov In SPS, a starting material is attached to a solid support (resin), and subsequent reactions are carried out. Excess reagents and by-products are then simply washed away, simplifying purification. google.com This methodology has been successfully adapted for the synthesis of various nitrogen-containing heterocycles, including pyridines and pyrimidines. nih.govchemicalbook.com The key is the use of a suitable linker that attaches the molecule to the resin and can be cleaved at the end of the synthesis to release the final product. chemicalbook.com Traceless linkers, which leave no residual functionality on the product after cleavage, are particularly advantageous. chemicalbook.com

Regioselective Halogenation Strategies for Pyridine Derivatives

The introduction of halogens onto the pyridine ring is a critical transformation, as halopyridines are versatile intermediates for further functionalization, particularly through cross-coupling reactions. Achieving high regioselectivity in the halogenation of pyridines can be challenging.

Electrophilic Aromatic Substitution (EAS) Methodologies and Limitations

Pyridine is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. sigmaaldrich.com The nitrogen atom is electron-withdrawing, deactivating the ring towards attack by electrophiles. Furthermore, the nitrogen's lone pair is basic and can be protonated or complex with Lewis acids, which are often used as catalysts for EAS, further deactivating the ring. When EAS does occur, it typically favors the 3-position, as the intermediates for attack at the 2- and 4-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. These reactions often require harsh conditions, such as high temperatures and strong acids, and can result in low yields and mixtures of regioisomers. For instance, the bromination of pyridine itself with bromine in the presence of sulfuric acid requires high temperatures to proceed.

To overcome these limitations, alternative strategies are often employed. The use of pyridine-N-oxides can facilitate electrophilic substitution, as the N-oxide is an activating group. google.com Halogenation of pyridine-N-oxides can provide access to 2- and 4-halopyridines. Another powerful set of techniques involves metalation of the pyridine ring followed by quenching with a halogen source. Directed ortho-metalation (DoM) allows for the regioselective introduction of halogens at positions ortho to a directing group. beilstein-journals.org The "halogen dance" reaction is another intriguing method where a halogen atom can migrate to a different position on the pyridine ring under the influence of a strong base, allowing access to otherwise difficult-to-synthesize isomers.

Metalation-Directed Halogenation Sequences

The regioselective functionalization of the pyridine ring can be effectively achieved through metalation-directed halogenation. This strategy relies on the use of a directing group to guide a metalating agent, typically a strong lithium base, to a specific position on the pyridine core. Subsequent quenching with an electrophilic halogen source introduces a halogen atom at the metalated site.

The nature of the directing group and the metalating agent are crucial for the success and regioselectivity of the reaction. znaturforsch.com Various directing groups, including halogens, have been employed to direct lithiation to the ortho-position. For instance, the lithiation of substituted pyridines can be accomplished with lithium amides or alkyllithium reagents at low temperatures. znaturforsch.com However, these strong bases can sometimes lead to side reactions, especially with pyridines bearing electron-withdrawing groups. znaturforsch.com

To overcome these limitations, milder conditions and greater functional group tolerance can be achieved using ate-bases with metals such as cadmium, magnesium, and zinc, or with TMP (2,2,6,6-tetramethylpiperidyl) metal reagents. znaturforsch.com For example, the use of a lithium zincate base, TMPZntBu₂Li, allows for the metalation of pyridine at the 2-position under mild conditions, which upon iodolysis yields 2-iodopyridine. researchgate.net Similarly, the lithium cadmiate base TMP₃CdLi facilitates the smooth metalation of 3-cyanopyridine. researchgate.net

In the context of synthesizing polysubstituted pyridines, sequential metalation and halogen/metal exchange reactions are powerful tools. A common approach involves the use of directing groups to control the position of metalation, followed by quenching with a halogen source. This can be followed by a second metalation or a halogen/metal exchange to introduce further functionality.

Designed Phosphine (B1218219) Reagent-Mediated Halogenation of Pyridines

A significant advancement in the selective halogenation of pyridines involves the use of designed phosphine reagents. nih.govacs.orgnih.gov This method installs a phosphonium (B103445) salt at the 4-position of the pyridine ring, which is subsequently displaced by a halide nucleophile. nih.govacs.orgnih.gov This two-step strategy is effective for a broad range of unactivated pyridines and is even applicable to the late-stage halogenation of complex pharmaceutical compounds. nih.govacs.orgnih.gov

The key to this methodology is the design of heterocyclic phosphines that, when converted to their corresponding phosphonium salts, are sufficiently electrophilic to react with halide nucleophiles. nih.gov Computational studies have indicated that the carbon-halogen bond formation proceeds through a stepwise SNAr pathway, with the elimination of the phosphine being the rate-determining step. nih.govacs.orgnih.gov The steric interactions during the C-P bond cleavage play a significant role in the reactivity differences observed between 2- and 3-substituted pyridines. nih.govacs.orgnih.gov

| Reagent Conditions | Outcome |

| LiBr (4.0 equiv), TfOH (1.0 equiv), 80 °C | Good yield of bromination nih.gov |

| LiI (4.0 equiv), TfOH (1.0 equiv), 120 °C, 48 h | Successful iodination nih.gov |

This method offers a high degree of regioselectivity for the 4-position, a position that can be challenging to functionalize directly using traditional electrophilic aromatic substitution methods. nih.gov

Ring-Opening, Halogenation, Ring-Closing Sequences via Zincke Imine Intermediates

An innovative approach to pyridine halogenation involves a ring-opening, halogenation, and ring-closing sequence that proceeds through Zincke imine intermediates. nsf.govnih.govchemrxiv.orgchemrxiv.org This "one-pot" protocol temporarily transforms the electron-deficient pyridine ring into a series of polarized alkenes, which are more susceptible to electrophilic attack. nsf.govnih.govchemrxiv.org

The process begins with the N-activation of the pyridine, often with Tf₂O, to form a reactive pyridinium (B92312) salt. nsf.gov This intermediate readily undergoes ring-opening upon treatment with a nucleophile, such as a secondary amine, to form the acyclic Zincke imine. nsf.govnih.gov These imine intermediates then undergo highly regioselective halogenation with electrophilic halogen sources like N-halosuccinimides. chemrxiv.org Subsequent ring-closing, typically promoted by heating with ammonium (B1175870) acetate (B1210297) and ethanol, regenerates the pyridine ring, now halogenated at the 3-position. chemrxiv.org

Experimental and computational studies have revealed that the selectivity-determining step can vary depending on the halogen electrophile. nsf.govnih.govchemrxiv.orgchemrxiv.org For chlorination and bromination, the irreversible C-Hal bond formation is the selectivity-determining step. nsf.govnih.govchemrxiv.org In contrast, for iodination, the C-I bond formation is reversible, and the subsequent deprotonation step dictates the regioselectivity. nsf.govnih.govchemrxiv.org This methodology has proven effective for a diverse range of substituted pyridines and has been successfully applied to the late-stage halogenation of complex pharmaceuticals and agrochemicals. nsf.govnih.govchemrxiv.org

Direct Bromination and Iodination Techniques for Pyridine Cores

Direct halogenation of the pyridine core, particularly for electron-deficient systems, often requires harsh conditions and can lead to mixtures of regioisomers. nih.govnih.gov Electrophilic aromatic substitution (EAS) on pyridine is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. nih.govnih.gov Such reactions often necessitate high temperatures and the use of strong Brønsted or Lewis acids in conjunction with elemental halogens. nih.gov

Despite these challenges, direct bromination and iodination can be achieved with some degree of regioselectivity, which is often influenced by the substituents already present on the pyridine ring. youtube.comyoutube.com For instance, the presence of electron-donating groups can facilitate electrophilic attack. youtube.com Vapor-phase chlorination of pyridine at high temperatures can yield polychlorinated products. youtube.com

More controlled and selective direct halogenation methods have been developed. For example, electrochemical bromination using inexpensive and safe bromine salts can be achieved at room temperature, with the regioselectivity controlled by the introduction of a directing group. acs.org Another approach involves the use of pyridine N-oxides, which can be halogenated more readily than the parent pyridine. nih.gov

Specific Synthetic Routes Towards 2-tert-Butyl-3-bromo-4-iodopyridine

The synthesis of the specifically substituted this compound requires a combination of the general strategies outlined above, tailored to achieve the desired substitution pattern with high regioselectivity.

Sequential Halogenation and Alkylation Strategies

A plausible synthetic route to this compound involves a sequence of halogenation and alkylation steps. One could envision starting with a pre-functionalized pyridine and introducing the substituents in a stepwise manner.

For instance, one might begin with the introduction of the tert-butyl group. While Friedel-Crafts type alkylations are generally not effective on the electron-deficient pyridine ring, alternative methods such as the addition of alkyl radicals or the alkylation of metalated pyridines can be employed. youtube.com Activation of the pyridine with a Lewis acid can also facilitate alkylation with organometallic reagents. youtube.com

Following the introduction of the tert-butyl group at the 2-position, a sequential halogenation strategy would be implemented. This could involve a directed metalation approach to introduce one of the halogens, followed by a second halogenation step. The order of introduction of the bromine and iodine atoms would be critical to control the final regiochemistry, potentially leveraging the directing effects of the existing substituents.

Halogen Dance Reactions for Regioisomer Control

The "halogen dance" reaction is a powerful tool for the isomerization of halopyridines, offering a pathway to thermodynamically more stable regioisomers that may be difficult to access directly. clockss.orgwikipedia.orgresearchgate.neteurekaselect.com This base-catalyzed rearrangement involves the migration of a halogen atom to a different position on the pyridine ring. clockss.orgwikipedia.orgresearchgate.net

The reaction is typically initiated by deprotonation of a halopyridine with a strong base, such as lithium diisopropylamide (LDA), to generate a lithiated intermediate. wikipedia.org This intermediate can then undergo a series of intermolecular lithium-halogen exchange processes, leading to the migration of the halogen. acs.org The driving force for the reaction is the formation of a more stable carbanion intermediate. wikipedia.org

Introduction of the tert-Butyl Moiety via Alkylation or Coupling

The introduction of a tert-butyl group at the C2 position of a pyridine ring is a critical step in the synthesis of the target molecule. This is typically achieved through alkylation or coupling reactions, each with its own set of methodologies and challenges.

Direct Alkylation:

One of the most direct methods for introducing an alkyl group onto a pyridine ring is through nucleophilic attack by an organometallic reagent. The reaction of pyridine with tert-butyllithium (B1211817) is a well-documented example of this approach. lookchem.comacs.org This reaction proceeds via the formation of a dihydropyridine (B1217469) intermediate, which upon work-up and aromatization yields the alkylated pyridine. lookchem.com However, this method can lead to a mixture of products, including mono-, di-, and tri-substituted pyridines. lookchem.comacs.org The reaction between pyridine and excess tert-butyllithium, for instance, can yield 2-tert-butylpyridine (B1266198), 2,6-di-tert-butylpyridine, and even 2,4,6-tri-tert-butylpyridine. lookchem.comacs.org

Another significant method is the Minisci reaction, a type of homolytic aromatic substitution. wikipedia.org This radical-based reaction allows for the alkylation of protonated heteroaromatic compounds. For example, reacting pyridine with pivalic acid in the presence of silver nitrate (B79036) and ammonium persulfate can produce 2-tert-butylpyridine in very high yields, reportedly up to 97%. wikipedia.org This method is valued for its high regioselectivity for the 2-position and its efficiency.

Coupling Reactions:

Modern cross-coupling strategies offer alternative routes to C-C bond formation. Nickel-catalyzed reductive coupling reactions have been developed to connect bromopyridines with tertiary alkyl bromides, enabling the formation of pyridines with an all-carbon quaternary center at the point of substitution. organic-chemistry.org Additionally, Grignard reagents can be added to pyridine N-oxides. Subsequent treatment with reagents like acetic anhydride (B1165640) can lead to the formation of 2-substituted pyridines. organic-chemistry.org These coupling methods are advantageous due to their mild reaction conditions and tolerance of various functional groups. organic-chemistry.org

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Organolithium Alkylation | Pyridine, tert-butyllithium | Direct nucleophilic addition; can produce mixtures of mono- and polysubstituted products. | lookchem.comacs.org |

| Minisci Reaction | Pyridine, Pivalic Acid, AgNO₃, (NH₄)₂S₂O₄ | Radical-based; high regioselectivity for C2-alkylation and high yield (up to 97%). | wikipedia.org |

| Nickel-Catalyzed Coupling | Bromopyridine, t-Alkyl Bromide, Ni catalyst | Reductive cross-coupling under mild conditions. | organic-chemistry.org |

| Grignard Addition to N-Oxide | Pyridine N-oxide, t-Butylmagnesium halide, Ac₂O | Initial addition to N-oxide followed by rearrangement. | organic-chemistry.org |

Diazotization-Mediated Halogen Introduction

The introduction of halogen atoms onto the pyridine ring, particularly iodine, can be effectively achieved through diazotization of a corresponding aminopyridine, a process analogous to the Sandmeyer reaction in benzene chemistry. This method is crucial for installing substituents at positions that are not readily accessible through direct electrophilic halogenation.

The general sequence involves the conversion of an amino group on the pyridine ring into a diazonium salt, which then serves as an excellent leaving group that can be displaced by a halide. For the synthesis of a bromo-iodopyridine derivative, this process would typically start with a bromo-aminopyridine precursor. The amino group is treated with a nitrosating agent, such as sodium nitrite (B80452), in a strong acidic medium like sulfuric acid at low temperatures to form the unstable pyridyldiazonium salt. chemicalbook.com

Subsequent introduction of an iodide nucleophile, typically from potassium iodide, leads to the displacement of the diazonium group (N₂) and the formation of the C-I bond. chemicalbook.com This method provides a reliable and regioselective route to iodopyridines. A documented synthesis of 2-bromo-4-iodopyridine (B27774) utilizes this exact sequence: diazotization of the corresponding amine with sodium nitrite and sulfuric acid, followed by the addition of potassium iodide. chemicalbook.com Challenges in these reactions include the stability of the heterocyclic diazonium salt and the potential for side reactions.

| Step | Reagents | Purpose | Reference |

|---|---|---|---|

| 1. Diazotization | Bromo-aminopyridine, Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄) | Formation of the pyridyldiazonium salt from the amino group. | chemicalbook.com |

| 2. Iodination | Pyridyldiazonium salt, Potassium Iodide (KI) | Displacement of the diazonium group with iodide to form the C-I bond. | chemicalbook.com |

Optimization of Synthetic Reaction Conditions and Yields

Optimizing reaction conditions is paramount to maximizing the yield and purity of the final product, this compound. This involves fine-tuning parameters for each step of the synthetic sequence, from the initial alkylation to the final halogenation steps.

For the alkylation of pyridine with tert-butyllithium, studies have shown that controlling the stoichiometry and temperature is crucial. However, even with optimization efforts, the yield of the desired mono-alkylated intermediate can be moderate, seldom exceeding 50%, due to the formation of multiple side products. lookchem.com In contrast, the Minisci reaction offers a high-yield alternative for C2-tert-butylation, with reported yields reaching up to 97% under optimized conditions. wikipedia.org

In the synthesis of related halo-aminopyridines, optimization of halogenation steps has proven effective. For the synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907) from 2-aminopyridine, a two-step halogenation process was optimized. ijssst.info The initial bromination with N-bromosuccinimide (NBS) was optimized by controlling the molar ratio of the reactants and the addition time, which raised the yield of 2-amino-5-bromopyridine (B118841) to 95.0%. ijssst.info The subsequent iodination step was optimized by adjusting the reaction temperature to 100°C, the reaction time to 1.5 hours, and the molar ratio of the iodinating agents, resulting in a yield of 73.7%. ijssst.info Such systematic optimization, including adjustments to temperature, reaction time, and reagent stoichiometry, is critical for developing a scalable and efficient synthesis.

| Reaction Step | Parameter Optimized | Optimized Condition/Reagent | Resulting Yield | Reference |

|---|---|---|---|---|

| Alkylation (tert-butyllithium) | Stoichiometry/Temperature | Excess tert-butyllithium | ~50% (for a related intermediate) | lookchem.com |

| Alkylation (Minisci) | Reagent Choice | Pivalic acid, AgNO₃, (NH₄)₂S₂O₄ | 97% (for 2-tert-butylpyridine) | wikipedia.org |

| Bromination (of 2-aminopyridine) | Reagent Ratio & Addition Time | n(2-aminopyridine):n(NBS) = 1:1, 1h dropwise | 95.0% | ijssst.info |

| Iodination (of 2-amino-5-bromopyridine) | Temperature & Time | 100°C, 1.5 h | 73.7% | ijssst.info |

In-depth Analysis of this compound Reactivity Remains Elusive Due to Lack of Specific Research

A thorough review of available scientific literature reveals a significant gap in detailed research specifically investigating the chemical reactivity of the compound This compound . While the principles of cross-coupling and substitution reactions on halogenated pyridines are well-established, specific experimental data, mechanistic studies, and detailed findings for this particular polysubstituted pyridine are not present in the public domain. Consequently, a comprehensive article focusing solely on its reactivity, as requested, cannot be generated with the required scientific accuracy and detail.

General principles of reactivity for polyhalogenated heterocycles can provide a hypothetical framework for the behavior of this compound. In transition metal-catalyzed cross-coupling reactions, the carbon-iodine bond is typically more reactive than the carbon-bromine bond. This is due to the lower bond dissociation energy of the C-I bond, which facilitates faster oxidative addition to the metal catalyst (e.g., palladium or nickel). Therefore, it is probable that reactions like the Suzuki-Miyaura, Stille, Heck, or Kumada couplings would exhibit high site-selectivity, with initial functionalization occurring at the C-4 position (iodo) over the C-3 position (bromo).

Similarly, for nucleophilic aromatic substitution (SNAr) reactions, the electronic nature of the pyridine ring and the positions of the leaving groups are critical. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen (C-2, C-4, C-6). The relative reactivity of the bromo and iodo substituents in an SNAr context on this specific scaffold has not been documented.

Radical reaction pathways on this molecule are also undocumented. While radical functionalization of pyridines is a known field of study, the specific influence of the combined bromo, iodo, and tert-butyl substituents on the outcomes of such reactions is not reported.

Due to the absence of "detailed research findings" and the inability to generate the requested "data tables" without experimental results, the construction of an authoritative and scientifically accurate article strictly adhering to the proposed outline for this compound is not feasible at this time. Further empirical research is required to elucidate the specific chemical behavior of this compound.

Reactivity and Mechanistic Investigations of 2 Tert Butyl 3 Bromo 4 Iodopyridine

Radical Reaction Pathways of Halopyridines

Photoredox Catalysis for Alkylation and Hydroarylation

Photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions. In the context of substituted pyridines, this approach often involves the generation of pyridyl radicals, which can then participate in reactions such as alkylation and hydroarylation. For a molecule like 2-tert-Butyl-3-bromo-4-iodopyridine, photoredox catalysis would likely proceed via the selective cleavage of one of the carbon-halogen bonds.

Research on the photoredox-mediated hydroarylation of olefins with halopyridines has shown that the choice of solvent can be critical in dictating the reactivity of the intermediate pyridyl radical. For instance, in the presence of a hydrogen-bond-donating solvent like trifluoroethanol (TFE), the pyridyl radical can be rendered more electrophilic, favoring the hydroarylation of electron-rich olefins. nih.gov

In the case of this compound, the carbon-iodine bond is significantly weaker than the carbon-bromine bond, and thus more susceptible to cleavage under photoredox conditions to form the corresponding pyridyl radical. The bulky tert-butyl group at the 2-position would sterically hinder reactions at this site, directing functionalization towards the 4-position.

Table 1: Illustrative Examples of Photoredox-Catalyzed Hydroarylation of Alkenes with Halopyridines

| Halopyridine | Alkene | Photocatalyst | Solvent | Product | Yield (%) | Ref |

| 4-Bromopyridine | Isopropenyl acetate (B1210297) | Ir(ppy)₃ | TFE | 4-(1-Acetoxyvinyl)pyridine | 65 | nih.gov |

| 3-Bromopyridine | Styrene | Ir(ppy)₃ | TFE | 3-Styrylpyridine | 78 | nih.gov |

| 3,4-Dibromopyridine | Isopropenyl acetate | Ir(ppy)₃ | TFE | 3-Bromo-4-(1-acetoxyvinyl)pyridine | 38 | nih.gov |

This table is illustrative and based on data for related compounds to infer potential reactivity.

Pyridyl Radical Generation and Reactivity

The generation of a pyridyl radical from this compound would most likely occur at the 4-position due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. Once formed, the reactivity of this 4-pyridyl radical would be influenced by the electronic nature of the pyridine (B92270) ring and the substituents. The electron-donating tert-butyl group would increase the electron density on the ring, potentially affecting the radical's nucleophilicity or electrophilicity.

Studies on the reactivity of pyridyl radicals generated from halopyridines indicate that they can undergo a variety of reactions, including addition to alkenes and alkynes. nih.gov The presence of the bromine atom at the 3-position and the tert-butyl group at the 2-position would create a specific steric and electronic environment around the radical center, influencing the regioselectivity and stereoselectivity of its subsequent reactions. The bulky tert-butyl group would likely shield the adjacent 3-position, further favoring reactions at the 4-position.

C-H Activation and Direct Functionalization Approaches

Direct C-H activation and functionalization offer an atom-economical approach to modifying heterocyclic scaffolds. For pyridine derivatives, C-H activation is often directed by the nitrogen atom or other functional groups on the ring. In this compound, the most likely site for direct C-H activation would be the C-5 and C-6 positions. However, the steric bulk of the 2-tert-butyl group would significantly hinder any reaction at the C-6 position. Therefore, C-5 would be the more probable site for functionalization via this pathway.

While no specific studies on the C-H activation of this compound are available, research on other substituted pyridines demonstrates the feasibility of such transformations. For example, palladium-catalyzed C-H arylation of electron-deficient pyridines has been shown to proceed with high regioselectivity. rsc.org The electronic effects of the bromo and iodo substituents would also play a role in modulating the reactivity of the C-H bonds.

Mechanistic Studies of Reaction Pathways

Investigation of SNAr Mechanisms in Pyridine Halogenation

Nucleophilic aromatic substitution (SNAr) is a common reaction pathway for halopyridines, particularly those with electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. In this compound, the pyridine nitrogen itself acts as an electron-withdrawing group, activating the ring towards nucleophilic attack. The positions most susceptible to SNAr are typically the 2- and 4-positions.

Given the substitution pattern, a nucleophile could potentially attack the carbon bearing the iodine at the 4-position or the bromine at the 3-position. Generally, iodine is a better leaving group than bromine in SNAr reactions. Therefore, substitution at the 4-position would be favored. However, the bulky tert-butyl group at the 2-position could influence the conformation of the molecule and the accessibility of the 3- and 4-positions to an incoming nucleophile.

Studies on the SNAr of dihalopyridines have shown that the regioselectivity is a delicate balance of leaving group ability and steric hindrance. For instance, in the reaction of 3-bromo-4-nitropyridine (B1272033) N-oxide with fluoride, substitution of the nitro group at the 4-position is observed, highlighting the strong activating effect of the N-oxide and the nitro group. nih.gov

Elucidation of Proton-Coupled Electron Transfer Mechanisms

Proton-coupled electron transfer (PCET) is a fundamental process in which both a proton and an electron are transferred in a single concerted step or in rapid succession. nih.govsciencedaily.comnih.govlmu.deyoutube.com In the context of pyridine chemistry, PCET can be involved in various redox reactions. For this compound, PCET pathways could become relevant in reactions where the pyridine nitrogen acts as a proton acceptor or in electrochemical processes.

Analysis of Steric and Electronic Effects of the tert-Butyl and Halogen Substituents on Reactivity and Selectivity

The reactivity and selectivity of this compound are fundamentally governed by the steric and electronic properties of its substituents.

Steric Effects: The most significant steric influence comes from the tert-butyl group at the 2-position. This bulky group effectively shields the nitrogen atom and the adjacent C-3 position. stackexchange.comnumberanalytics.comdocumentsdelivered.comacs.orgacs.org This steric hindrance can:

Decrease the rate of reactions involving the pyridine nitrogen, such as protonation or coordination to a metal center.

Direct incoming reagents away from the 2- and 3-positions, thereby enhancing the selectivity for reactions at the 4- and 5-positions.

Electronic Effects:

tert-Butyl group: This alkyl group is electron-donating through an inductive effect, which increases the electron density on the pyridine ring. This can enhance the nucleophilicity of the ring and increase the basicity of the nitrogen atom, although the latter is counteracted by steric hindrance. stackexchange.com

Halogen substituents (Bromo and Iodo): Both bromine and iodine are electron-withdrawing through their inductive effects, which decreases the electron density of the pyridine ring and lowers the basicity of the nitrogen. However, they can also participate in resonance donation of a lone pair of electrons, although this effect is generally weaker for halogens. The relative electronegativity and polarizability of bromine and iodine will also lead to differences in their electronic influence and leaving group ability in SNAr reactions, with iodide being the better leaving group.

The combination of these effects makes this compound a substrate with nuanced reactivity. For example, in a potential cross-coupling reaction, the C-I bond at the 4-position would be expected to be more reactive than the C-Br bond at the 3-position. The steric bulk of the tert-butyl group would further disfavor reactions at the 3-position, leading to high regioselectivity for functionalization at the 4-position.

Table 2: Comparison of Substituent Effects on Pyridine Reactivity

| Substituent | Position | Steric Effect | Electronic Effect | Impact on Reactivity |

| tert-Butyl | 2 | High | Electron-donating (inductive) | Directs reactions away from the 2- and 3-positions; increases ring electron density. |

| Bromo | 3 | Moderate | Electron-withdrawing (inductive) | Decreases ring electron density; moderate leaving group. |

| Iodo | 4 | Moderate | Electron-withdrawing (inductive) | Decreases ring electron density; good leaving group. |

Base-Catalyzed Aryl Halide Isomerization Processes

The study of base-catalyzed aryl halide isomerization in substituted pyridines has revealed intriguing mechanistic pathways, primarily involving the formation of pyridyne intermediates. While direct research on this compound is not extensively documented in publicly available literature, the principles governing the isomerization of simpler halopyridines provide a strong foundation for understanding its potential reactivity.

Research into the isomerization of 3-bromopyridines has shown that strong, non-nucleophilic bases can catalyze the migration of the halogen atom. nih.govresearchgate.net This process is particularly relevant for achieving unconventional selectivity in nucleophilic aromatic substitution reactions. nih.gov The generally accepted mechanism for the isomerization of 3-bromopyridines to 4-bromopyridines proceeds through a 3,4-pyridyne intermediate. nih.govresearchgate.net The formation of this highly reactive intermediate is facilitated by the deprotonation of an aryl C-H bond by a strong base. nih.gov

One of the catalysts employed in these studies is the non-nucleophilic organic superbase P4-t-Bu. nih.gov In solvents like 1,4-dioxane, P4-t-Bu has been shown to catalyze the isomerization of various bromoarenes, including the conversion of 3-bromopyridine to 4-bromopyridine. chemrxiv.org Another effective base system for promoting this isomerization is potassium hydroxide (KOH) in the presence of 18-crown-6 in a solvent such as N,N-dimethylacetamide. researchgate.netamazonaws.com

The isomerization process is believed to be reversible. chemrxiv.org For instance, in the presence of a strong base, 3-bromobenzotrifluoride and 4-bromobenzotrifluoride can interconvert. nih.gov This reversibility suggests that the relative stability of the isomeric halides and the reaction conditions play a crucial role in the final product distribution.

In the case of this compound, the presence of two different halogen atoms at adjacent positions on the pyridine ring introduces additional complexity. The iodine atom is generally a better leaving group than the bromine atom in nucleophilic aromatic substitution reactions. However, in the context of base-catalyzed isomerization via a pyridyne intermediate, the acidity of the ring protons is a key factor. The tert-butyl group at the 2-position exerts a significant steric and electronic effect, which would influence the regioselectivity of both deprotonation and any subsequent nucleophilic attack.

Given the established mechanism for 3-halopyridine isomerization, a plausible pathway for this compound would involve the formation of a 3,4-pyridyne intermediate. The relative rates of elimination of HBr versus HI would depend on the specific base and reaction conditions employed.

The following table outlines the proposed base-catalyzed isomerization of this compound based on the mechanistic understanding of similar compounds.

| Starting Material | Base/Catalyst | Proposed Intermediate | Potential Isomerization Product(s) |

| This compound | P4-t-Bu or KOH/18-crown-6 | 2-tert-Butyl-3,4-pyridyne | 2-tert-Butyl-4-bromo-3-iodopyridine |

It is important to note that the efficiency and outcome of such an isomerization would be highly dependent on the experimental conditions. The steric hindrance from the tert-butyl group could potentially influence the stability of the pyridyne intermediate and the regioselectivity of the subsequent halide re-addition. Further mechanistic studies would be necessary to fully elucidate the specific isomerization pathways for this particular dihalopyridine.

Advanced Research Applications of 2 Tert Butyl 3 Bromo 4 Iodopyridine As a Synthetic Intermediate

Utilization as a Building Block for Complex Organic Molecules

The distinct electronic and steric properties of 2-tert-butyl-3-bromo-4-iodopyridine make it a powerful tool for the construction of intricate molecular architectures. The tert-butyl group at the 2-position exerts significant steric influence, which can direct the regioselectivity of reactions and affect the conformational preferences of the resulting molecule. The presence of both bromine and iodine atoms on the pyridine (B92270) ring opens up avenues for stepwise, regioselective cross-coupling reactions, a crucial strategy in the assembly of complex organic structures.

Chemists exploit the higher reactivity of the C-I bond compared to the C-B bond in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of a functional group at the 4-position while leaving the bromine at the 3-position intact for subsequent transformations. This stepwise approach is fundamental to building complex molecules where precise control over substituent placement is paramount. For instance, a Sonogashira coupling can be performed selectively at the C-4 position, followed by a Suzuki or Stille coupling at the C-3 position, enabling the controlled assembly of highly substituted pyridine cores that are central to many biologically active compounds and advanced materials.

The application of this building block extends to the synthesis of nucleosides, which are fundamental components of genetic material and are attractive for various biologically relevant applications and as potential pharmaceuticals. sciencedaily.com The ability to selectively modify the pyridine core allows for the creation of novel nucleoside analogs with potentially enhanced therapeutic properties.

Scaffold for the Construction of Functional Materials and Supramolecular Structures

The rigid and well-defined geometry of the pyridine ring, combined with the versatile functionalization handles offered by the bromo and iodo substituents, makes this compound an excellent scaffold for the development of functional materials and supramolecular assemblies. The tert-butyl group can play a crucial role in modulating the self-assembly behavior of organic molecules on surfaces, influencing packing and intermolecular interactions. researchgate.net

By strategically replacing the halogen atoms with various organic moieties through cross-coupling reactions, researchers can design and synthesize molecules with specific electronic, optical, or self-assembling properties. For example, the introduction of π-conjugated systems can lead to the formation of organic semiconductors or materials with interesting photophysical characteristics. ims.ac.jp The pyridine nitrogen atom also provides a site for coordination with metal ions, enabling the construction of metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in catalysis, gas storage, and sensing.

The principles of supramolecular chemistry can be applied to create highly ordered structures. researchgate.net The programmed self-assembly of derivatives of this compound can be guided by non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding. The ability to precisely control the placement of functional groups on the pyridine scaffold allows for the design of molecules that can self-assemble into complex and functional supramolecular architectures.

Development of Diverse Pyridine Derivatives with Specific Substitution Patterns

A primary application of this compound is in the synthesis of a vast library of substituted pyridine derivatives with precisely controlled substitution patterns. The differential reactivity of the C-I and C-B bonds is the key to this versatility, allowing for sequential, site-selective functionalization through various palladium-catalyzed cross-coupling reactions.

Typically, the more reactive C-I bond at the 4-position is addressed first. Reactions such as Suzuki, Stille, Sonogashira, Heck, or Buchwald-Hartwig amination can be performed under conditions that leave the C-B bond at the 3-position untouched. Subsequently, a different cross-coupling reaction can be employed to functionalize the 3-position. This orthogonal reactivity provides a powerful platform for creating di- and tri-substituted pyridines with a wide range of functional groups, which would be challenging to synthesize through other methods.

Below is a table summarizing the selective functionalization of the this compound scaffold.

| Reaction Type | Position Functionalized | Reagents and Conditions | Product Type | Significance |

| Suzuki Coupling | C-4 | Arylboronic acid, Pd catalyst, base | 4-Aryl-2-tert-butyl-3-bromopyridine | Introduction of aryl groups |

| Sonogashira Coupling | C-4 | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynyl-2-tert-butyl-3-bromopyridine | Introduction of alkynyl groups |

| Heck Coupling | C-4 | Alkene, Pd catalyst, base | 4-Alkenyl-2-tert-butyl-3-bromopyridine | Introduction of vinyl groups |

| Buchwald-Hartwig Amination | C-4 | Amine, Pd catalyst, base | 4-Amino-2-tert-butyl-3-bromopyridine | Introduction of nitrogen-based functional groups |

| Stille Coupling | C-3 (after C-4 functionalization) | Organostannane, Pd catalyst | 3,4-Disubstituted-2-tert-butylpyridine | Stepwise construction of highly substituted pyridines |

| Suzuki Coupling | C-3 (after C-4 functionalization) | Arylboronic acid, Pd catalyst, base | 3,4-Diaryl-2-tert-butylpyridine | Synthesis of complex biaryl pyridine structures |

This methodology allows for the systematic exploration of structure-activity relationships in medicinal chemistry and the fine-tuning of material properties in materials science.

Exploration of Novel Heterocyclic Frameworks through its Reactivity

Beyond its use in creating substituted pyridines, this compound can serve as a precursor for the synthesis of more complex, novel heterocyclic frameworks. The strategically placed functional handles allow for intramolecular cyclization reactions, leading to the formation of fused ring systems.

For example, after selective functionalization at the 4-position with a group containing a nucleophile, an intramolecular reaction with the bromine at the 3-position can be induced. This could involve an intramolecular Heck reaction or a nucleophilic aromatic substitution, leading to the formation of new five- or six-membered rings fused to the pyridine core. This strategy opens the door to a variety of polycyclic heteroaromatic compounds, which are often scaffolds for potent pharmaceuticals and functional materials. rsc.org

Furthermore, the pyridine ring itself can be modified or cleaved under certain reaction conditions, leading to the formation of completely different heterocyclic systems. The reactivity of the pyridine nitrogen and the adjacent carbon atoms can be exploited in ring-transformation reactions, providing access to unique and otherwise difficult-to-synthesize heterocyclic structures. The ability to pre-install substituents with high regiocontrol using the bromo and iodo groups makes this starting material particularly valuable for exploring such novel chemical transformations. ims.ac.jp

Spectroscopic and Advanced Analytical Characterization in Research of 2 Tert Butyl 3 Bromo 4 Iodopyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-tert-Butyl-3-bromo-4-iodopyridine. Both ¹H and ¹³C NMR provide critical information about the electronic environment and connectivity of the atoms within the molecule.

In ¹H NMR spectroscopy, the large, sterically demanding tert-butyl group is expected to produce a single, sharp resonance signal, integrating to nine protons. This is due to the high degree of symmetry among the three methyl groups. The pyridine (B92270) ring itself features two remaining protons. Their distinct chemical shifts and coupling patterns would confirm their relative positions and the substitution pattern on the ring.

¹³C NMR spectroscopy provides further structural confirmation by detecting all unique carbon environments. For this compound, this would include signals for the quaternary and methyl carbons of the tert-butyl group, as well as the four distinct carbon atoms of the pyridine ring, three of which are substituted (C-Br, C-I, C-tBu) and one bearing a hydrogen atom. The chemical shifts of the ring carbons are significantly influenced by the electronegativity and position of the bromine and iodine substituents. While specific experimental data for this compound is not publicly available, analysis of related compounds such as 2-iodo-2-methylpropane (B1582146) shows characteristic ¹³C NMR signals for the tert-butyl group's methyl carbons at approximately 43.4 ppm and the quaternary carbon at 40.4 ppm.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be used to definitively assign proton and carbon signals and confirm the connectivity of the entire molecule.

Table 1: Predicted NMR Data for this compound based on Analogous Structures

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Inferred Structural Fragment |

|---|---|---|---|

| ¹H | ~1.4 | Singlet | (CH₃)₃C- |

| ¹H | - | Doublet | Pyridine-H |

| ¹H | - | Doublet | Pyridine-H |

| ¹³C | ~35 | Singlet | (CH₃)₃C - |

| ¹³C | ~30 | Singlet | (C H₃)₃C- |

| ¹³C | - | Singlet | Pyridine C-Br |

| ¹³C | - | Singlet | Pyridine C-I |

| ¹³C | - | Singlet | Pyridine C-tBu |

| ¹³C | - | Singlet | Pyridine C-H |

Note: Exact chemical shift values require experimental measurement and are not currently available in public literature. Values for the tert-butyl group are estimated based on similar structures.

Mass Spectrometry (MS) for Molecular Confirmation and Isotopic Labeling Investigations

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula of C₉H₁₁BrIN.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. A key fragmentation pathway for this molecule is the cleavage of the tert-butyl group. The loss of a methyl radical (•CH₃) would result in a prominent fragment ion with a mass 15 units less than the molecular ion (M-15). A particularly stable fragment observed for compounds containing a tert-butyl group is the tert-butyl cation, [(CH₃)₃C]⁺, which has a mass-to-charge ratio (m/z) of 57. This is often the base peak in the spectrum.

The presence of both bromine and iodine atoms would create a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which results in two peaks of almost equal intensity separated by 2 m/z units. Iodine is monoisotopic (¹²⁷I). The combination of these halogen isotopes would give a unique signature confirming their presence in the molecule.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Significance |

|---|---|---|

| [M]⁺, [M+2]⁺ | [C₉H₁₁⁷⁹BrIN]⁺, [C₉H₁₁⁸¹BrIN]⁺ | Molecular ion peaks, confirming molecular weight and presence of one bromine atom. |

| [M-15]⁺, [M-15+2]⁺ | [C₈H₈⁷⁹BrIN]⁺, [C₈H₈⁸¹BrIN]⁺ | Loss of a methyl group from the tert-butyl substituent. |

| 57 | [C₄H₉]⁺ | Stable tert-butyl cation, often the base peak. |

Note: The molecular weight (M) of this compound is 340.01 g/mol . The table shows predicted fragments based on common fragmentation patterns.

X-ray Crystallography for Solid-State Structural Determination

This analysis would confirm the planar structure of the pyridine ring and reveal the exact orientation of the bulky tert-butyl group relative to the ring and the halogen substituents. Furthermore, it would provide insight into the intermolecular interactions, such as halogen bonding or van der Waals forces, that govern the packing of the molecules in the crystal lattice. While crystallographic data for the specific title compound is not found in the current literature, a study on the related compound 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine demonstrated the utility of this technique, revealing details like the librational motion of the tert-butyl group and the presence of C—H···N contacts in the crystal packing.

Chromatographic Techniques for Purification and Quantitative Analysis (e.g., HPLC, GC)

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) would be a primary method for assessing the purity of the compound and for its preparative purification. A reversed-phase C18 column with a mobile phase gradient, typically consisting of acetonitrile (B52724) and water, would likely be effective for separating the target compound from starting materials or byproducts. A UV detector would be suitable for detection, as the pyridine ring is chromophoric.

Gas Chromatography (GC) , coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is another powerful tool for purity assessment, provided the compound is sufficiently volatile and thermally stable. For related compounds like 3-bromo-4-iodopyridine, GC has been cited as the method for assaying purity. The choice of the GC column (e.g., a non-polar or medium-polarity column) would be critical for achieving good separation.

For both HPLC and GC, the retention time under specific conditions (flow rate, temperature program, mobile/stationary phase) serves as a key identifier for the compound. Chemical suppliers of related compounds like 2-Bromo-4-(tert-butyl)pyridine and 3-Bromo-4-(tert-butyl)pyridine list HPLC and LC-MS as available analytical data, underscoring the importance of these techniques.

Complementary Spectroscopic Methods (e.g., IR, UV-Vis)

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands:

C-H stretching vibrations from the tert-butyl group and the aromatic ring, typically in the 2850-3100 cm⁻¹ region.

C=C and C=N stretching vibrations from the pyridine ring, expected in the 1400-1600 cm⁻¹ region.

C-H bending vibrations for the tert-butyl group, which would give rise to characteristic bands. The C-Br and C-I stretching vibrations occur in the fingerprint region at lower wavenumbers (<700 cm⁻¹) and can be more difficult to assign definitively.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within a molecule. The pyridine ring is an aromatic chromophore, and its UV-Vis spectrum would exhibit absorption bands corresponding to π → π* transitions. The exact wavelength of maximum absorbance (λ_max) and the molar absorptivity would be characteristic of the substituted pyridine system.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-iodo-2-methylpropane |

| 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine |

| 3-bromo-4-iodopyridine |

| 2-Bromo-4-(tert-butyl)pyridine |

| 3-Bromo-4-(tert-butyl)pyridine |

| Acetonitrile |

Future Research Directions in Polyhalogenated Pyridine Chemistry

Development of More Sustainable and Green Synthetic Methodologies

A major thrust in modern chemistry is the development of environmentally benign synthetic processes. For polyhalogenated pyridines, this involves moving away from harsh reagents and multi-step procedures that generate significant waste.

Future efforts will likely focus on:

Microwave-Assisted Synthesis : Microwave irradiation has been shown to accelerate reactions, improve yields, and reduce energy consumption in the synthesis of pyridine (B92270) derivatives. nih.gov Applying this technique to the halogenation and functionalization of pyridine rings could offer a greener route to compounds like 2-tert-Butyl-3-bromo-4-iodopyridine. One-pot, multi-component reactions under microwave conditions represent an efficient strategy for creating novel pyridines. nih.gov

Renewable Feedstocks : Research into producing pyridines from renewable sources, such as the thermo-catalytic conversion of glycerol (B35011) with ammonia (B1221849) over zeolite catalysts, is a promising avenue for sustainable production. rsc.org While currently focused on the basic pyridine scaffold, future work could adapt this technology for the synthesis of substituted pyridines.

Biodegradable Reagents : The design of biodegradable reagents, such as certain pyridinium (B92312) ionic liquids, highlights a move towards a circular chemical economy. rsc.org Incorporating principles of biodegradability into the design of halogenating agents and catalysts is a key future goal.

Innovation in Catalyst Design for Enhanced Regio- and Chemoselectivity

The precise installation of multiple, different halogen atoms onto a pyridine ring, as seen in this compound, is a significant synthetic challenge due to the electronic nature of the ring. Innovation in catalyst design is critical for controlling the position (regio-) and type (chemo-) of functionalization.

Key areas for innovation include:

Phosphine-Mediated Halogenation : Recently, specially designed heterocyclic phosphines have been used to selectively functionalize the 4-position of pyridines. nih.govacs.org These reagents are installed as phosphonium (B103445) salts, which are then displaced by a halide nucleophile. nih.govacs.org Future research could expand the library of these phosphine (B1218219) reagents to allow for sequential, controlled halogenation at different positions, enabling more efficient syntheses of complex polyhalopyridines.

Transition Metal and Metal-Free Catalysis : While palladium catalysts are widely used for cross-coupling reactions to build substituted pyridines, there is a push to develop catalysts based on more earth-abundant metals. acs.orgnih.gov Furthermore, metal-free approaches, such as using bulky organoboranes to catalyze the 1,4-hydroboration of pyridines, offer a pathway to selectively functionalize the ring under mild conditions. acs.org Exploiting the different reactivity of leaving groups (e.g., -Br vs. -Cl vs. -OSO2F) through catalyst control allows for the stepwise synthesis of polysubstituted pyridines. nih.gov

Table 1: Comparison of Catalytic Strategies for Pyridine Functionalization

| Catalytic Strategy | Key Features | Potential Application for Polyhalogenated Pyridines | Research Focus |

| Designed Phosphine Reagents | 4-position selective installation of a phosphonium salt, which is displaced by a halide. nih.govacs.org | Direct and selective introduction of a halogen at the C4 position. | Expanding reagent scope for other positions; late-stage functionalization of complex molecules. nih.govacs.org |

| Organoborane Catalysis | Metal-free, regioselective 1,4-hydroboration of the pyridine ring. acs.org | Creating dihydropyridine (B1217469) intermediates for further functionalization. | Broadening substrate scope; developing enantioselective versions. |

| Palladium Cross-Coupling | Stepwise functionalization based on the reactivity of different leaving groups (-Br > -OSO2F > -Cl). nih.gov | Sequential introduction of aryl or other groups onto a polyhalogenated core. | Developing catalysts with enhanced chemoselectivity; using more sustainable catalyst systems. nih.gov |

Exploration of Novel Reaction Pathways and Reactivity Modes

Discovering new ways to build and modify the pyridine core is essential for accessing novel chemical structures. The unique electronic properties of polyhalogenated pyridines make them interesting substrates for exploring unconventional reactivity.

Future explorations may include:

Metal-Free Bond Formation : The development of metal-free methods for creating C-N bonds with polyhalogenated pyridines is a significant advance. rsc.org These reactions can show high site-selectivity, for instance, by preferentially reacting with a fluorine substituent over other halogens. rsc.org Further research into tuning this selectivity for different halogens (like bromine and iodine) is a key objective.

Halogen Dance Reactions : This type of reaction involves the intramolecular migration of a halogen atom. A process for synthesizing 2-bromo-4-iodo-3-methylpyridine (B13684998) utilizes a halogen dance reaction on 2-bromo-3-iodopyridine. patsnap.com Investigating the mechanisms and substrate scope of such rearrangements for more complex systems could provide access to substitution patterns that are difficult to achieve through conventional methods.

Photochemical Reactions : Photochemistry offers unique reaction pathways that are not accessible under thermal conditions. Studies on the photoisomerization of pyridines and the transannular ring closures of pyridone photoadducts suggest that light-induced reactions could be a powerful tool for creating complex, polycyclic structures from pyridine precursors. acs.orgnih.gov

Integration of Advanced Computational Modeling for Accelerated Discovery

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and molecular properties, thereby reducing the need for trial-and-error experimentation.

The integration of computational modeling in polyhalogenated pyridine chemistry will accelerate discovery by:

Predicting Reaction Mechanisms and Selectivity : Density Functional Theory (DFT) and other computational methods are used to study reaction energy landscapes. nih.gov This allows researchers to understand the factors controlling regioselectivity in halogenation reactions and to predict the most likely outcome of a reaction. nih.govdigitellinc.com For a molecule like this compound, modeling could elucidate the electronic and steric effects of the substituents on further reactions.

Designing Novel Reagents and Catalysts : Computational screening can identify promising new catalyst structures or reagents before they are synthesized in the lab. nih.gov By calculating properties like electronic structure and stability, models can guide the design of more efficient and selective catalysts for pyridine functionalization. nih.gov210.212.36

Elucidating Molecular Properties : Modeling can predict a wide range of properties, from solubility and lipophilicity to electronic properties like the HOMO and LUMO energies, which are relevant for applications in materials science and medicinal chemistry. nih.govresearchgate.net

Table 2: Application of Computational Modeling in Pyridine Chemistry

| Modeling Application | Description | Relevance to Polyhalogenated Pyridines |

| Mechanism Elucidation | Calculation of transition states and reaction pathways to understand how a reaction proceeds. nih.govacs.org | Predicting the regioselectivity of halogenation and other substitution reactions. digitellinc.com |

| Property Prediction | Calculation of electronic (HOMO/LUMO), physical (solubility), and structural properties. nih.govresearchgate.net | Guiding the design of molecules with desired characteristics for pharmaceutical or material applications. |

| Catalyst Design | In-silico screening and optimization of catalyst structures for enhanced activity and selectivity. nih.gov | Accelerating the development of new catalysts for the controlled synthesis of complex pyridines. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-tert-Butyl-3-bromo-4-iodopyridine, and how can purity be validated?

- Methodology :

- Synthesis : Start with a pyridine precursor (e.g., 2-tert-butylpyridine) and perform sequential halogenation. Bromination using NBS (N-bromosuccinimide) under radical conditions at 80°C, followed by iodination via electrophilic substitution with ICl in acetic acid at 0–5°C.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity via HPLC with UV detection (λ = 254 nm). High-performance liquid chromatography (HPLC) purity thresholds >97% are recommended, as per industry standards for halogenated pyridines .

- Validation : Confirm structure via -NMR (e.g., tert-butyl proton resonance at δ 1.3–1.5 ppm) and -NMR. Cross-check with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.

Q. Which spectroscopic techniques are most effective for characterizing halogen substituents in this compound?

- Methodology :

- Halogen Analysis : Use -NMR to identify coupling patterns (e.g., meta/para substitution effects). For bromine and iodine, employ X-ray crystallography to resolve spatial arrangements, or utilize -NMR for iodine environments (chemical shifts typically 500–1200 ppm).

- Supplementary Techniques : Pair with FT-IR to detect C-Br (550–600 cm) and C-I (485–500 cm) stretches. Compare with PubChem spectral data for analogous bromo-iodopyridines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

- Methodology :

- Experimental Design : Systematically vary catalysts (e.g., Pd(PPh) vs. XPhos Pd G3), bases (KCO vs. CsCO), and solvents (THF vs. DMF). Monitor reaction progress via GC-MS at 30-minute intervals.

- Data Analysis : Use multivariate analysis (e.g., ANOVA) to identify statistically significant variables. For example, if Suzuki-Miyaura coupling yields diverge between studies, compare steric effects of the tert-butyl group on transmetalation efficiency .

- Validation : Replicate conflicting studies under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate environmental factors.

Q. What strategies improve regioselective functionalization of this compound in multi-step syntheses?

- Methodology :

- Protection/Deprotection : Temporarily mask the iodine substituent using trimethylsilyl groups to direct bromine participation in Sonogashira couplings.

- Kinetic vs. Thermodynamic Control : Conduct reactions at low temperatures (−78°C) to favor kinetic products (e.g., iodine retention) or at reflux for thermodynamic outcomes.

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict activation barriers for competing pathways. Compare with experimental yields to validate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.